Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate
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Overview
Description
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring, a nitro group, and a chloro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amidation: Formation of the benzamide linkage.
Morpholine Addition: Introduction of the morpholine ring.
Esterification: Formation of the methyl ester group.
Each of these steps would require specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and morpholine for the addition of the morpholine ring.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide or other nucleophilic reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and morpholine rings could play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(piperidin-4-YL)benzoate: Similar structure with a piperidine ring instead of a morpholine ring.
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(pyrrolidin-4-YL)benzoate: Similar structure with a pyrrolidine ring.
Uniqueness
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C19H18ClN3O6 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
methyl 5-[(2-chloro-5-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H18ClN3O6/c1-28-19(25)15-10-12(2-5-17(15)22-6-8-29-9-7-22)21-18(24)14-11-13(23(26)27)3-4-16(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
InChI Key |
ZZPDJXNKOGGHMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Origin of Product |
United States |
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